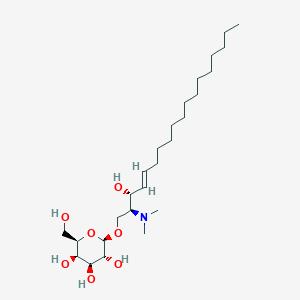
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Descripción general
Descripción
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is a chemical compound that belongs to the class of ribofuranosyl derivatives. It is characterized by the presence of three benzoyl groups attached to the ribofuranosyl moiety and an azide functional group. This compound is often used as an intermediate in the synthesis of various nucleoside analogs and other biologically active molecules .
Mecanismo De Acción
Target of Action
It is known to be an intermediate in the synthesis of novel ribonucleosides , which suggests that it may interact with RNA or RNA-related processes in the cell.
Mode of Action
It is known that azides can react with alkynes to form 1,2,3-triazoles , a reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often used in the synthesis of nucleosides, suggesting that the azide group in the compound could potentially interact with alkynes in the cell to form triazoles.
Análisis Bioquímico
Biochemical Properties
It is known to play a role in the synthesis of antiviral nucleosides
Cellular Effects
It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its role in the synthesis of antiviral nucleosides .
Molecular Mechanism
It is likely involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, given its role in the synthesis of antiviral nucleosides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide typically involves the protection of the hydroxyl groups of ribose followed by the introduction of the azide group. One common method includes the following steps:
Protection of Hydroxyl Groups: Ribose is treated with benzoyl chloride in the presence of a base such as pyridine to form 2,3,5-tri-O-benzoyl-D-ribofuranose.
Introduction of Azide Group: The protected ribose is then reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions are typical reagents for reducing the azide group.
Major Products Formed:
Triazoles: Formed via click chemistry.
Aplicaciones Científicas De Investigación
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Employed in the study of nucleic acid chemistry and the development of antiviral agents.
Medicine: Investigated for its potential in the synthesis of therapeutic nucleosides and nucleotides.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparación Con Compuestos Similares
- 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
- 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl isothiocyanate
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Comparison:
- 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide: Similar in structure but contains a cyanide group instead of an azide group. It is used in different synthetic applications.
- 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl isothiocyanate: Contains an isothiocyanate group and is used as a building block for nucleoside synthesis.
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Used in nucleoside synthesis but has an acetyl group at the 1-position instead of an azide group .
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide stands out due to its azide functionality, which makes it particularly useful in click chemistry and the synthesis of triazole-containing compounds.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-5-azido-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7/c27-29-28-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYQCEUTVAAQHC-SSGKUCQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)





![Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt](/img/structure/B3044026.png)






